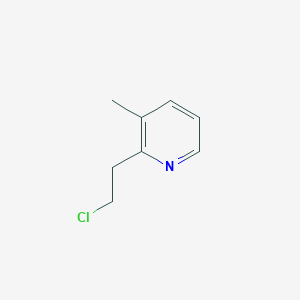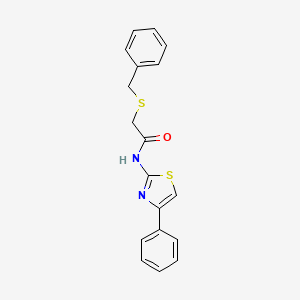
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, a methoxypropyl group at the N-position, and two methyl groups at the 2nd position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine under specific conditions. The reaction is carried out in a solvent such as ethanol, and a base like potassium carbonate is used as a catalyst. The yield of this reaction is reported to be around 60%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The methoxypropyl group can participate in condensation reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学研究应用
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Similar structure but lacks the two methyl groups at the 2nd position.
6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine: Contains a methylthio group instead of the dimethyl groups.
Uniqueness
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is unique due to the presence of both the methoxypropyl group and the two methyl groups at the 2nd position. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC 名称 |
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-12-9(11)7-10(13-8)14(2)5-4-6-15-3/h7H,4-6H2,1-3H3 |
InChI 键 |
ZEUXCBRCFRAZAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)



![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)








